4-(3-fluorophenyl)benzoic Acid
Overview
Description
4-(3-fluorophenyl)benzoic Acid is a chemical compound that contains a total of 26 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-(3-fluorophenyl)benzoic Acid involves various chemical reactions. The progress of these reactions can be checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis
The molecular structure of 4-(3-fluorophenyl)benzoic Acid is characterized by the presence of a carboxylic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a single bond. The second phenyl ring carries a fluorine atom .Scientific Research Applications
Liquid Crystal Synthesis
4-(3-fluorophenyl)benzoic acid is instrumental in the synthesis of novel liquid crystal compounds, as demonstrated in the creation of 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate. This compound was developed through acylation and esterification processes, laying a foundation for studying liquid crystal materials (Shen Jin-ping, 2007).
Antibacterial Agent Synthesis
The compound is involved in synthesizing new molecules with potential antibacterial properties. One study used it to create novel thiadiazolotriazinones, demonstrating promising antibacterial activities (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Molecular Property Studies
Research into the molecular properties of various substituted benzoic acids, including 4-(3-fluorophenyl)benzoic acid, has been crucial in understanding their metabolism. Studies using computational chemistry and NMR spectroscopy help in elucidating the metabolic fate of these compounds (F. Y. Ghauri, C. Blackledge, R. Glen, B. Sweatman, J. Lindon, C. Beddell, I. Wilson, J. Nicholson, 1992).
Fluorescence Probe Design
This compound has been used in the rational design of fluorescein-based fluorescence probes. Research on fluorescein derivatives, including those with benzoic acid moieties, aids in developing sensitive probes for various biological applications (K. Tanaka, T. Miura, N. Umezawa, Y. Urano, K. Kikuchi, T. Higuchi, T. Nagano, 2001).
Energy Transfer in Luminescent Complexes
4-(3-fluorophenyl)benzoic acid derivatives are used in studying energy transfer in luminescent lanthanide complexes. They play a role in elucidating effective energy-transfer pathways in these complexes (Yong Hee Kim, N. S. Baek, Hwan-Kyu Kim, 2006).
Synthesis of Fluorine-Labeled Compounds
The acid is vital in synthesizing fluorine-labeled compounds, such as 4-[18F]fluoroarylalkylethers, which are essential in various biological and medical applications (Thomas Ludwig, J. Ermert, H. Coenen, 2002).
Catalysis and Environmental Applications
In environmental applications, 4-(3-fluorophenyl)benzoic acid derivatives have been used to embed Ag-NPs in metal-organic frameworks for the catalytic reduction of nitrophenol, demonstrating the compound's utility in environmental remediation processes (Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017).
Metabolism and Microbial Degradation Studies
This acid is utilized in detecting aromatic metabolites from m-cresol in a methanogenic consortium, indicating its role in understanding microbial degradation pathways (K. Londry, P. Fedorak, 1993).
Antimicrobial Agent Evaluation
It is also instrumental in the evaluation of antimicrobial agents, such as in the study of arylhydrazones of p-aminobenzoic acid hydrazide (S. Komurcu, S. Rollas, M. Ulgen, J. Gorrod, A. Çevikbaş, 1995).
Sensing pH and Metal Cations
The compound is used in fluorescent probes for sensing pH changes and metal cations, contributing to the development of sensitive analytical tools in chemistry and biology (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).
Polymer Chemistry Applications
It has applications in polymer chemistry, such as in the preparation of polymer-rare earth complexes, contributing to the development of materials with unique optical properties (Baojiao Gao, Li Fang, Jiying Men, 2012).
Gas Phase Measurements
In physical chemistry, the compound is used for gas phase measurements of mono-fluoro-benzoic acids, aiding in understanding molecular interactions and structures (A. Daly, S. Carey, Aaron M. Pejlovas, Kexin Li, L. Kang, S. Kukolich, 2015).
Food Science Research
Finally, 4-(3-fluorophenyl)benzoic acid derivatives have significance in food science, contributing to understanding the use of benzoic acid and its derivatives in foods and additives (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).
Safety And Hazards
4-(3-fluorophenyl)benzoic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to handle it with gloves, avoid breathing dust, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(3-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIGBFXZWSXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382216 | |
Record name | 4-(3-fluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)benzoic Acid | |
CAS RN |
1841-58-3 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-fluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Fluoro-biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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